molecular formula C14H24N4O4S B2767706 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-53-0

4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2767706
CAS RN: 2034377-53-0
M. Wt: 344.43
InChI Key: AXUBMBPOQANSRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring an isoxazole ring, a sulfonamide group, a piperidine ring, and a carboxamide group . The presence of these functional groups contributes to the compound’s unique properties and potential applications.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Research into sulfonamide and isoxazole derivatives has shown significant promise in the development of antiviral and antimicrobial agents. For example, thiazole nucleosides synthesized from glycosyl cyanides have demonstrated in vitro activity against various viruses, including herpes and parainfluenza, and have been evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, sulfonamide-derived ligands and their transition metal complexes have shown moderate to significant antibacterial and good antifungal activity (Chohan & Shad, 2011).

Anticancer Research

Compounds containing sulfonamide moieties, such as 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives, have been evaluated for their anticancer properties. Some of these compounds displayed interesting antimicrobial activity, with certain derivatives showing higher activity compared to reference drugs, highlighting their potential in cancer research (Ghorab et al., 2017).

Synthesis and Chemical Reactivity

The synthesis and characterization of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole, have been documented. These studies explore the chemical reactivity and potential applications of isoxazole derivatives in creating novel compounds with possible pharmaceutical applications (Filimonov et al., 2006).

Mechanistic Insights and Computational Studies

Recent research has also focused on understanding the mechanistic pathways and providing computational insights into the reactions involving sulfonamide and azole derivatives. For instance, the selective synthesis of azoloyl NH-1,2,3-triazoles and azolyl diazoketones has been explored, offering both experimental and computational perspectives on their synthesis processes, which could be relevant for the design and synthesis of compounds like "4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" (Shafran et al., 2022).

properties

IUPAC Name

4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-10-13(11(2)22-16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)17(3)4/h12,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBMBPOQANSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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